![molecular formula C16H20N2O5 B2398848 3-{[(叔丁氧基)羰基]氨基}-2-氧代-2,3,4,5-四氢-1H-1-苯并氮杂卓-7-羧酸 CAS No. 170492-62-3](/img/structure/B2398848.png)
3-{[(叔丁氧基)羰基]氨基}-2-氧代-2,3,4,5-四氢-1H-1-苯并氮杂卓-7-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(tert-butoxy)carbonyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid is a complex organic compound with a molecular formula of C17H22N2O5. This compound is notable for its structural features, which include a benzazepine core, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group. The presence of these functional groups makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.
科学研究应用
3-{[(tert-butoxy)carbonyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
作用机制
Target of Action
The compound, also known as “3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxylic acid”, is primarily used in the synthesis of dipeptides . The primary targets of this compound are the amino acids that are involved in the formation of dipeptides .
Mode of Action
The compound acts as a protecting group for amino acids in organic synthesis . The tert-butoxycarbonyl (Boc) group in the compound protects the amino group in the amino acids during the synthesis process . This protection prevents unwanted reactions with the amino group, allowing for more controlled and selective synthesis .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . It plays a crucial role in the formation of dipeptides, which are the building blocks of proteins . The compound, with its Boc group, protects the amino acids, ensuring that they can effectively participate in the peptide bond formation without unwanted side reactions .
Pharmacokinetics
Based on its structure and properties, it can be inferred that the compound is likely to have good solubility in polar organic solvents . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would largely depend on the specific context of its use, particularly the nature of the dipeptide being synthesized.
Result of Action
The primary result of the compound’s action is the successful synthesis of dipeptides . By protecting the amino groups of amino acids, the compound ensures that peptide bond formation can occur without interference from side reactions . This leads to the production of dipeptides, which are essential components of proteins .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH of the reaction environment can affect the efficiency of the protection and deprotection processes . Additionally, the temperature and solvent used in the reaction can also impact the compound’s efficacy and stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of an amine group with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The protected amine is then subjected to cyclization reactions to form the benzazepine core, followed by oxidation and carboxylation steps to introduce the carboxylic acid functional group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently . This method allows for better control over reaction conditions and can be scaled up for large-scale production. The use of such advanced techniques ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
3-{[(tert-butoxy)carbonyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- 2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid
- (2R,3S)-3-(tert-Butoxycarbonyl)amino-1,2-epoxy-4-phenylbutane
Uniqueness
What sets 3-{[(tert-butoxy)carbonyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid apart from similar compounds is its specific structural features, such as the benzazepine core and the presence of both Boc and carboxylic acid groups. These features confer unique reactivity and biological activity, making it a valuable intermediate in the synthesis of complex molecules.
属性
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-16(2,3)23-15(22)18-12-7-4-9-8-10(14(20)21)5-6-11(9)17-13(12)19/h5-6,8,12H,4,7H2,1-3H3,(H,17,19)(H,18,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLUUWRASKUXOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C=CC(=C2)C(=O)O)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![diethyl 2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2398767.png)
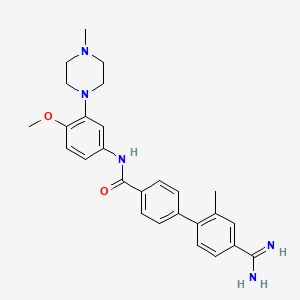
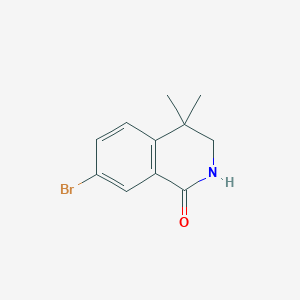

![(1R,5S)-8-cyclobutyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2398771.png)
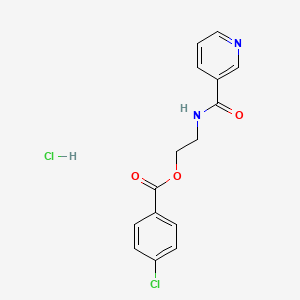
![1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL](/img/structure/B2398774.png)
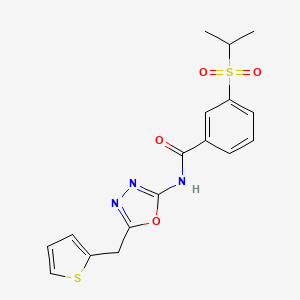
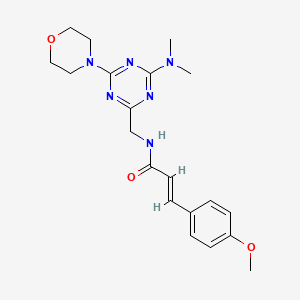
![2-[4-(1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2398780.png)
![1-(3-Bromophenyl)-7-chloro-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2398783.png)

![1-N-[1-(3-Chlorophenyl)ethyl]-2-methylpropane-1,2-diamine](/img/structure/B2398786.png)
![N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2398787.png)
